molecular formula C13H8FN3O4S B2618595 1-(4-fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid CAS No. 1774901-28-8

1-(4-fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid

Cat. No.: B2618595
CAS No.: 1774901-28-8
M. Wt: 321.28
InChI Key: YWNWZEMIIOWIQY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is a heterocyclic compound that contains a pyrido[2,3-e][1,3,4]thiadiazine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid typically involves the reaction of 4-fluoroaniline with appropriate reagents to form the desired heterocyclic structure. One common method involves the cyclization of 4-fluoroaniline with thiocarbonyl compounds under controlled conditions to form the thiadiazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor or receptor antagonist, modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is unique due to its specific structural features, such as the presence of the fluorophenyl group and the pyrido[2,3-e][1,3,4]thiadiazine core. These features contribute to its distinct chemical reactivity and biological properties .

Properties

IUPAC Name

1-(4-fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O4S/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)22(20,21)12(16-17)13(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNWZEMIIOWIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=C(S2(=O)=O)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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